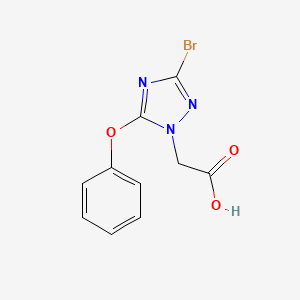
2-Bromo-1-(3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)phenyl)ethanone
Vue d'ensemble
Description
“2-Bromo-1-(3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)phenyl)ethanone” is a chemical compound. It’s a substrate used in a palladium-catalyzed α-arylation of a Refomatsky reagent .
Chemical Reactions Analysis
This compound is used as a substrate in a palladium-catalyzed α-arylation of a Refomatsky reagent . More specific details about the chemical reactions involving this compound are not available in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “2-Bromo-1-[2-chloro-4-methyl-5-(trifluoromethyl)phenyl]ethanone”, include a boiling point of 267.4±35.0 °C (Predicted) and a density of 1.610±0.06 g/cm3 (Temp: 20 °C; Press: 760 Torr) (Predicted) .Applications De Recherche Scientifique
Environmental Toxicology of Halogenated Compounds
Halogenated compounds like Polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) have been studied for their occurrence as contaminants in brominated flame retardants and their production during combustion. These compounds are similar in biological effects to their chlorinated analogs, inducing hepatic and ethoxyresorufin-o-deethylase activation in rats, causing wasting and thymic atrophy, and are reproductive toxins in mice. Such studies highlight the environmental and health impacts of halogenated compounds, which might be relevant for assessing the ecological footprint and potential toxicology of 2-Bromo-1-(3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)phenyl)ethanone (J. Mennear & C. C. Lee, 1994).
Synthesis and Characterization of Halogenated Compounds
Research into the synthesis, spectroscopic, and structural properties of novel halogenated compounds provides a foundation for understanding the behavior and potential applications of specific chemicals, including those related to 2-Bromo-1-(3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)phenyl)ethanone. Studies on the preparation and properties of these compounds can inform their use in various fields, from pharmaceuticals to material science (R. Issac & J. Tierney, 1996).
Potential Applications in Catalysis
Research on phosphine-stabilized, platinum-gold, and palladium-gold cluster compounds, which include halogenated compounds as precursors or intermediates, suggests potential applications in catalysis. These compounds can serve as models for bimetallic surfaces and catalysts for hydrogen activation, providing insights into the synergy observed in heterogeneous catalysis involving halogenated compounds (L. Pignolet et al., 1995).
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected include the respiratory system .
Mécanisme D'action
Target of Action
Compounds with similar structures, such as trifluoromethylpyridines, have been used in the agrochemical and pharmaceutical industries . They are thought to interact with various biological targets, but the specific targets for this compound need further investigation.
Mode of Action
Trifluoromethylpyridines, a related group of compounds, are believed to exert their biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety
Biochemical Pathways
Trifluoromethylpyridines, which share structural similarities with this compound, are known to interact with various biochemical pathways in their applications in the agrochemical and pharmaceutical industries
Result of Action
As a structurally related compound, trifluoromethylpyridines have been found to have various biological activities in the agrochemical and pharmaceutical industries . .
Propriétés
IUPAC Name |
2-bromo-1-[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrClF3NO/c15-6-12(21)8-2-1-3-9(4-8)13-11(16)5-10(7-20-13)14(17,18)19/h1-5,7H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYRMYSURJDHPDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)CBr)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



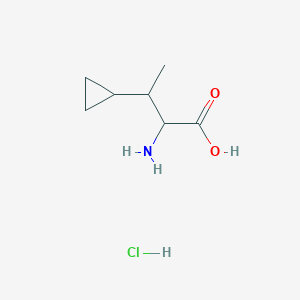
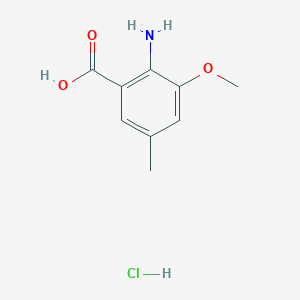

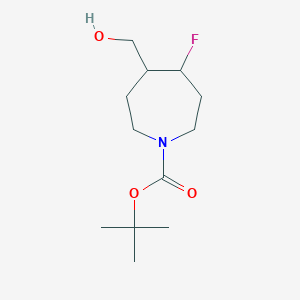
![2-[(Tert-butoxy)methyl]-4-methyl-1,3-oxazole-5-carboxylic acid](/img/structure/B1381418.png)
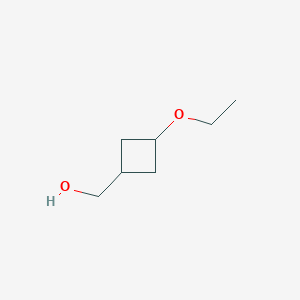
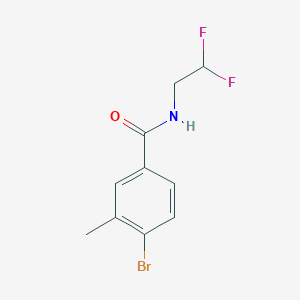
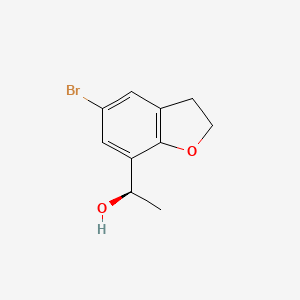
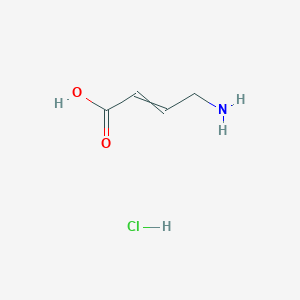
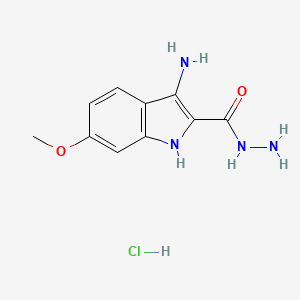
![5-(aminomethyl)-N-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide dihydrochloride](/img/structure/B1381430.png)

